molecular formula C4H4 B073232 Cyclobutadiene CAS No. 1120-53-2

Cyclobutadiene

Cat. No. B073232
CAS RN: 1120-53-2
M. Wt: 52.07 g/mol
InChI Key: HWEQKSVYKBUIIK-UHFFFAOYSA-N
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Description

Cyclobutadiene is a cyclic hydrocarbon that has been the subject of much scientific research due to its unique properties. It is a highly reactive molecule that is difficult to isolate and study, but it has important applications in the field of organic synthesis and materials science. In

Scientific Research Applications

Metal-Free Cyclobutadiene Reagent

Cyclobutadiene, a highly reactive antiaromatic hydrocarbon, has seen limited use in chemical synthesis due to its complex synthesis and hazardous byproducts. Recent research has introduced a scalable, metal-free cyclobutadiene reagent, diethyldiazabicyclohexene dicarboxylate, showcasing its potential in intermolecular [4 + 2] cycloadditions and in synthesizing diverse chemical products like dipiperamide G and bromocyclobutadiene (Boswell et al., 2023).

Understanding Cyclobutadiene's Electronic Structure

The electronic structure of cyclobutadiene (CBD) is significant due to its antiaromaticity. Studies involving photoelectron spectroscopy and time-dependent wavepacket dynamics have provided insights into CBD's electronic structure, including a revised ionization energy of 8.06 ± 0.02 eV (Bosse et al., 2021).

Cyclobutadiene in Quantum Chemistry

Research using multireference coupled-cluster methods has explored the electronic structure of cyclobutadiene's ground state and low-lying excited states, contributing to quantum chemistry knowledge (Balková & Bartlett, 1994).

Stabilization in Transition Metal Complexes

Cyclobutadiene can be stabilized in transition metal complexes, as demonstrated in the synthesis and structural characterization of novel cyclobutadiene sandwich complexes with metals like nickel and iron (Yu, Zhang, & Xi, 2018).

Reevaluation of Anti-Aromaticity

Contrary to the common belief that cyclobutadiene's high energy is primarily due to anti-aromaticity, studies suggest that factors like angle strain, torsional strain, and Pauli repulsion between parallel CC bonds play more significant roles (Wu, Mo, Evangelista, & von Ragué Schleyer, 2012).

Cyclobutadiene in Catalysis

Cyclobutadiene complexes have been identified as highly selective catalysts, particularly in direct reductive amination processes, which is a significant advancement in the field of catalysis (Afanasyev et al., 2016).

On-Surface Synthesis

The on-surface synthesis of cyclobuta[1,2-b:3,4-b']ditetracene, an analogue of nonacene with a cyclobutadiene unit, reveals insights into structural and magnetic properties, emphasizing cyclobutadiene's role in advanced material synthesis (Izydorczyk et al., 2022).

Bioactive Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, which includes cyclobutadiene derivatives, shows a range of biological activities such as antimicrobial and anticancer properties, highlighting its potential in medicinal chemistry (Dembitsky, 2007).

Exploring Stability and Aromaticity in Complexes

Studies on cyclobutadiene complexes, using methods like magnetically induced current densities and nucleus independent chemical shifts, provide insight into the change in aromaticity during complexation processes (Ganguly, Pathak, & Paul, 2021).

properties

CAS RN

1120-53-2

Product Name

Cyclobutadiene

Molecular Formula

C4H4

Molecular Weight

52.07 g/mol

IUPAC Name

cyclobutadiene

InChI

InChI=1S/C4H4/c1-2-4-3-1/h1-4H

InChI Key

HWEQKSVYKBUIIK-UHFFFAOYSA-N

SMILES

C1=CC=C1

Canonical SMILES

C1=CC=C1

Other CAS RN

1120-53-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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